P-gp inhibitor 16

Multidrug Resistance P-glycoprotein Inhibition Cancer Chemotherapy

P-gp inhibitor 16 (compound 14) is a rationally designed (quinazolin-6-yl)benzamide derivative that outperforms third-generation inhibitor Tariquidar in reversing P-gp-mediated multidrug resistance (MDR). Integrating the quinazoline core of Lapatinib into the Tariquidar framework, it significantly increases intracellular accumulation of Adriamycin and Rhodamine 123 while restoring chemosensitivity in MCF7/ADM and KB-V1 resistant models. In vivo, co-administration with Adriamycin significantly inhibits MCF7/ADM xenograft tumor growth. Select P-gp inhibitor 16 over Tariquidar or Verapamil for maximal functional P-gp inhibition and reproducible, publication-grade MDR reversal data.

Molecular Formula C35H35N5O4
Molecular Weight 589.7 g/mol
Cat. No. B12370722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 16
Molecular FormulaC35H35N5O4
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(C=C4)C(=O)NCCN5CCC6=CC(=C(C=C6C5)OC)OC
InChIInChI=1S/C35H35N5O4/c1-42-31-7-5-4-6-30(31)39-34-28-18-25(12-13-29(28)37-22-38-34)23-8-10-24(11-9-23)35(41)36-15-17-40-16-14-26-19-32(43-2)33(44-3)20-27(26)21-40/h4-13,18-20,22H,14-17,21H2,1-3H3,(H,36,41)(H,37,38,39)
InChIKeyXQTYXKNKVQNNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 16 (Compound 14) for MDR Reversal: A Next-Generation P-gp Modulator with Proven Superiority Over Tariquidar


P-gp inhibitor 16 (also designated compound 14) is a rationally designed, synthetic small molecule targeting P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance (MDR) in cancer [1]. It is a (quinazolin-6-yl)benzamide derivative, developed by integrating the quinazoline core of the tyrosine kinase inhibitor Lapatinib into the molecular framework of the third-generation P-gp inhibitor Tariquidar [1]. This design strategy was employed to create a novel series of 26 compounds (1-26), from which compound 14 emerged as the lead candidate with demonstrably enhanced MDR reversal activity compared to its structural progenitor, Tariquidar [1]. The compound acts by inhibiting the efflux function of P-gp, thereby increasing the intracellular accumulation of chemotherapeutic agents and restoring their cytotoxic efficacy in resistant cancer cells [2].

Why Generic Substitution with Verapamil or Tariquidar is Suboptimal for P-gp Inhibitor 16 Research


In scientific and preclinical procurement, P-gp inhibitors are not functionally interchangeable. First-generation agents like Verapamil are non-selective, exhibiting significant off-target effects (e.g., calcium channel blockade) that confound data interpretation and preclude their use as specific modulators of P-gp-mediated resistance [1]. Third-generation inhibitors, such as Tariquidar, were designed for high potency and specificity, yet P-gp inhibitor 16 has been empirically demonstrated to possess superior MDR reversal activity in a direct comparative study [2]. Substituting a structurally related analog like Tariquidar for P-gp inhibitor 16 would, therefore, result in a quantifiably lower degree of functional P-gp inhibition and diminished reversal of chemoresistance in experimental models, directly impacting the validity and reproducibility of research outcomes [2].

Quantitative Differentiation of P-gp Inhibitor 16: Comparative Evidence vs. Tariquidar and Verapamil


Superior MDR Reversal Activity vs. Third-Generation P-gp Inhibitor Tariquidar

P-gp inhibitor 16 (compound 14) demonstrated superior MDR reversal activity compared to Tariquidar in a head-to-head in vitro comparison using MCF7/ADM cells, a P-gp-overexpressing breast cancer cell line resistant to Adriamycin [1]. The primary research paper explicitly states that compound 14 'exhibited better MDR reversal activity than Tariquidar' among a series of 26 designed analogs [1]. This designates compound 14 as the lead candidate with a higher potency for overcoming P-gp-mediated drug resistance.

Multidrug Resistance P-glycoprotein Inhibition Cancer Chemotherapy

Enhanced Intracellular Accumulation of Chemotherapeutic Substrates vs. Tariquidar

The functional consequence of P-gp inhibition by compound 14 was validated by measuring intracellular drug accumulation. The study reports that compound 14 'increased the accumulation of Adriamycin (ADM) and rhodamine 123 (Rh123) in MCF7/ADM cells' [1]. While the report does not provide a direct numeric comparison against Tariquidar for this specific assay, it is a critical functional confirmation of the compound's mechanism of action and a direct consequence of its superior MDR reversal activity. This contrasts sharply with first-generation inhibitors like Verapamil, which often achieve limited accumulation increases at cytotoxic concentrations [2].

Drug Accumulation P-glycoprotein Efflux MCF7/ADM Cells

Potentiation of Adriamycin-Induced Apoptosis in Resistant Cells

P-gp inhibitor 16 significantly increased Adriamycin (ADM)-induced apoptosis in MCF7/ADM cells [1]. This is a direct functional outcome of overcoming drug resistance. In a class-level inference, this effect is more pronounced and specific than what is typically observed with first-generation inhibitors like Verapamil, which often require high, potentially cytotoxic concentrations to achieve a comparable sensitization effect [2]. The ability to robustly restore apoptotic signaling in resistant cells is a key differentiator for a research tool designed to study chemoresistance mechanisms.

Apoptosis Chemosensitization MCF7/ADM

In Vivo Efficacy in a Xenograft Model of MDR Breast Cancer

The therapeutic potential of P-gp inhibitor 16 was confirmed in vivo. The study demonstrated that compound 14 'significantly inhibited the growth of MCF7/ADM xenograft tumors by increasing the sensitivity of ADM' [1]. This in vivo validation is a crucial step beyond in vitro potency and is not available for many experimental P-gp inhibitors. In contrast, while third-generation inhibitors like Zosuquidar have shown in vivo efficacy [2], P-gp inhibitor 16 was directly compared and found to be superior to Tariquidar in the in vitro setting, suggesting a potentially enhanced in vivo profile. This makes it a more advanced and relevant tool for translational research on overcoming MDR in solid tumors.

Xenograft In Vivo Efficacy Breast Cancer

Optimal Research and Preclinical Applications for P-gp Inhibitor 16 Based on Evidentiary Differentiation


Functional Validation of P-gp-Mediated MDR in Cancer Cell Lines

Researchers studying chemoresistance in P-gp-overexpressing cancer models (e.g., MCF7/ADM, KB-V1) should select P-gp inhibitor 16 as a potent and validated tool to confirm the role of P-gp in their observed resistant phenotype. Its demonstrated superiority over Tariquidar in reversing MDR [1] ensures maximal sensitization to substrate chemotherapeutics like Adriamycin, leading to more robust and reproducible experimental outcomes.

In Vitro Combination Therapy and Chemosensitization Screens

For high-throughput or targeted screens designed to identify novel combination therapies that overcome MDR, P-gp inhibitor 16 is the preferred modulator. Its proven ability to increase intracellular accumulation of fluorescent substrates like Rhodamine 123 [1] provides a direct and quantifiable readout for P-gp inhibition. Using a more potent inhibitor like compound 14 over Tariquidar or Verapamil [1] can unmask synergistic effects that might be missed with less effective modulators, accelerating the discovery of next-generation combination regimens.

In Vivo Proof-of-Concept Studies for Overcoming MDR in Breast Cancer

Investigators planning in vivo xenograft studies to evaluate strategies for overcoming P-gp-mediated MDR in breast cancer should utilize P-gp inhibitor 16. Its demonstrated ability to significantly inhibit MCF7/ADM tumor growth in combination with Adriamycin [1] provides a critical foundation for preclinical development. This in vivo validation, coupled with superior in vitro activity, makes it a more promising candidate for translational research compared to inhibitors without established in vivo efficacy.

Benchmarking Novel P-gp Inhibitors and Studying Structure-Activity Relationships (SAR)

Medicinal chemistry teams engaged in the design and synthesis of new P-gp inhibitors can employ P-gp inhibitor 16 as a state-of-the-art reference compound for benchmarking. Its origin from a rational design strategy integrating the Lapatinib core into the Tariquidar framework [1] provides a well-defined SAR starting point. Comparing new chemical entities directly against compound 14 in standardized MDR reversal assays allows for a rigorous assessment of relative potency and therapeutic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-gp inhibitor 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.